molecular formula C12H15N5 B8112994 N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine

Cat. No.: B8112994
M. Wt: 229.28 g/mol
InChI Key: XEKDKOZIOFVGKD-UHFFFAOYSA-N
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Description

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused imidazo-pyrazine ring system, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo-pyrazine core. This is followed by various functional group modifications to introduce the desired substituents.

For instance, a typical synthetic route might involve:

    Condensation Reaction: Reacting 2-aminopyridine with an aldehyde under reflux conditions in ethanol to form the imidazo-pyrazine intermediate.

    Functional Group Modification: Introducing the methyl group through alkylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Final Assembly: Coupling the imidazo-pyrazine intermediate with other functional groups to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it might inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine stands out due to its specific structural features, which confer unique reactivity and binding properties. Its fused ring system provides stability and versatility, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-4-14-11(3-1)15-7-10-9-17-6-5-13-8-12(17)16-10/h1-4,9,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKDKOZIOFVGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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